2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride

Description

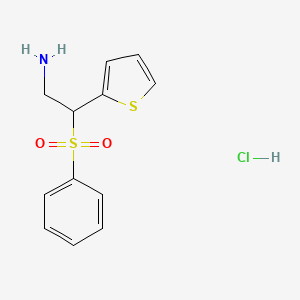

Chemical Structure:

The compound features an ethanamine backbone with a benzenesulfonyl group and a thiophen-2-yl substituent attached to the central carbon. The hydrochloride salt enhances stability and aqueous solubility.

For example, 2-(thiophen-2-yl)ethan-1-amine hydrochloride (a structurally related compound) is synthesized via reaction of the free base with HCl in ethyl acetate at 0°C, yielding 49% after evaporation . The benzenesulfonyl group likely originates from sulfonylation reactions involving benzene sulfonyl chloride.

Properties

IUPAC Name |

2-(benzenesulfonyl)-2-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2.ClH/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10;/h1-8,12H,9,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMWZGYIIYPTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177362-05-8 | |

| Record name | 2-Thiopheneethanamine, β-(phenylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177362-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Benzenesulfonyl Intermediate: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the Thiophene Group: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Hydrochloride Salt: The final amine product can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The benzenesulfonyl group can be reduced to a benzyl group under strong reducing conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Development :

- Compounds similar to 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride have been investigated for their potential as antidepressants. The incorporation of thiophene rings has been associated with improved pharmacological profiles due to their ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .

- Anticancer Research :

- Neuroprotective Agents :

Synthesis and Reactivity

The synthesis of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves:

- Nucleophilic Substitution Reactions : The thiophene ring can undergo various substitution reactions, allowing the introduction of different functional groups that may enhance biological activity.

- Metal-Catalyzed Reactions : Recent advancements have utilized metal-catalyzed processes to create complex structures from simpler precursors, optimizing yield and specificity .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of thiophene-based compounds. The researchers synthesized several derivatives, including 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride, and evaluated their serotonin reuptake inhibition. Results indicated that modifications to the thiophene ring significantly affected activity levels, with some compounds demonstrating comparable efficacy to established antidepressants .

Case Study 2: Anticancer Properties

In a research article from Cancer Research, scientists tested the anticancer properties of sulfonamide derivatives against various cancer cell lines. The study found that 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride exhibited potent cytotoxic effects against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Antidepressant Development | Potential as an SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) | Comparable efficacy to existing drugs |

| Anticancer Research | Inhibition of cancer cell proliferation | Potent cytotoxicity against breast cancer |

| Neuroprotection | Possible use in treating neurodegenerative diseases | Enhanced BBB penetration noted |

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key analogues are selected based on shared ethanamine backbones or functional group similarities.

Substituent-Driven Structural Comparisons

Table 1: Structural and Functional Group Variations

Key Observations:

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

Key Observations:

- Solubility : The hydrochloride salt form improves solubility across all compounds, but the benzenesulfonyl group in the target compound may reduce lipophilicity compared to 2C-T.

- LogP : The target compound’s predicted LogP (2.1) suggests balanced membrane permeability, intermediate between polar (e.g., difluoromethoxy derivative) and lipophilic (e.g., 2C-T) analogues.

Biological Activity

2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The compound's structure includes a benzenesulfonyl group and a thiophene moiety, which are known to contribute to its biological properties. The molecular formula is C11H12ClN2O2S, with a molecular weight of approximately 254.74 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The mechanisms of action primarily involve interference with bacterial protein synthesis and disruption of cell wall integrity.

Antibacterial Activity

- Mechanism of Action : The compound has been shown to inhibit protein synthesis in bacteria, leading to bactericidal effects. It targets the ribosomal RNA, disrupting the translation process.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 μM to 125 μM against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

- Biofilm Inhibition : The compound demonstrates moderate-to-good antibiofilm activity against multi-drug resistant strains like MRSA, with Minimum Biofilm Inhibitory Concentration (MBIC) values reported as follows:

Antifungal Activity

The antifungal efficacy of 2-(benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride has also been evaluated, showing moderate activity against common fungal strains such as Candida albicans.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of 2-(benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride:

- Study on Related Schiff Bases : Research on small Schiff base molecules revealed that similar compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance efficacy .

- Molecular Docking Studies : Computational studies indicate that this compound may interact effectively with bacterial enzymes involved in biofilm formation, which could be pivotal for developing new antibacterial agents .

- Comparative Analysis : A comparative study highlighted that while traditional antibiotics like ciprofloxacin have lower MBIC values against MRSA, the tested compound offers a promising alternative with a unique mechanism of action .

Data Summary Table

Q & A

Basic: What spectroscopic methods are recommended for characterizing the purity and structure of 2-(benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of aromatic protons (benzenesulfonyl and thiophene groups) and amine functionality. For example, the thiophene ring protons typically resonate between δ 6.8–7.5 ppm, while benzenesulfonyl protons appear downfield due to the electron-withdrawing sulfonyl group .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (≥98% as per industry standards for research-grade compounds). Ensure a C18 column and acetonitrile/water mobile phase for optimal separation .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions for the hydrochloride salt).

Advanced: How can researchers optimize the catalytic reduction of amide precursors to synthesize 2-(thiophen-2-yl)ethanamine derivatives with high yield?

Answer:

Based on transition metal-free catalytic systems (e.g., abnormal NHC-based potassium complexes):

- Reaction Conditions : Use dry toluene as a solvent to minimize side reactions. Catalyst loading at 2 mol% and stoichiometric HBP1 (hydrogen source) improve efficiency .

- Workup : Acidic workup (e.g., HCl) converts the free amine to the hydrochloride salt, enhancing stability. Isolate the product via vacuum filtration and recrystallize from ethanol/ether for ≥95% purity.

- Troubleshooting : If yields drop below 60%, check moisture levels in solvents or catalyst degradation.

Basic: What safety protocols are critical when handling sulfonamide-thiophene hydrochloride salts in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrochloride salt dissolution .

- Storage : Seal in moisture-resistant containers at room temperature, away from oxidizing agents .

Advanced: What mechanistic strategies resolve contradictions in biological activity data for sulfonamide-thiophene derivatives across assay conditions?

Answer:

- Assay Variability : Control pH (e.g., use buffered solutions) to stabilize the hydrochloride salt’s ionic form. DMSO concentrations in cell-based assays should be ≤0.1% to avoid solvent toxicity .

- Purity Validation : Cross-check HPLC data with NMR to rule out impurities (e.g., unreacted benzenesulfonyl chloride) that may skew activity results .

- Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands to distinguish direct target engagement from nonspecific interactions .

Basic: What synthetic routes are effective for introducing the benzenesulfonyl group into amine intermediates?

Answer:

- Sulfonylation : React the primary amine (e.g., 2-(thiophen-2-yl)ethan-1-amine) with benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Purification : Extract the product with dilute HCl to remove unreacted sulfonyl chloride, followed by neutralization and recrystallization.

Advanced: How does the electronic interplay between the benzenesulfonyl and thiophene moieties influence nucleophilic substitution reactions?

Answer:

- Electron-Withdrawing Effects : The benzenesulfonyl group deactivates the adjacent carbon, reducing susceptibility to nucleophilic attack. This directs reactivity toward the thiophene ring, where the sulfur atom’s electron-rich nature facilitates electrophilic substitution .

- Experimental Validation : Perform DFT calculations to map electron density distribution. Use X-ray crystallography (if crystals are obtainable) to confirm regioselectivity in substitution products .

Basic: What analytical techniques are suitable for assessing the hydrochloride salt’s stability under varying storage conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >200°C for stable hydrochloride salts).

- Karl Fischer Titration : Monitor moisture uptake over time to ensure integrity in dry storage .

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 4 weeks and compare HPLC profiles pre/post storage .

Advanced: How can researchers elucidate the role of the thiophene ring in modulating the compound’s pharmacokinetic properties?

Answer:

- Metabolic Studies : Incubate with liver microsomes to identify oxidation metabolites (e.g., sulfoxide formation at the thiophene sulfur) .

- LogP Determination : Use shake-flask methods to measure partition coefficients; the thiophene’s hydrophobicity may enhance membrane permeability compared to purely aromatic analogs .

- In Silico Modeling : Apply molecular dynamics simulations to predict blood-brain barrier penetration, leveraging the compound’s small molecular weight (<350 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.